4-chloro-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]benzamide
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Overview
Description
4-chloro-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C17H12ClFN2OS and its molecular weight is 346.8 g/mol. The purity is usually 95%.
The exact mass of the compound 4-chloro-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]benzamide is 346.0342900 g/mol and the complexity rating of the compound is 398. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Benzothiazole Derivatives and Their Applications
Antimicrobial and Antitumor Activity
- Benzothiazole derivatives, including imidazole and benzimidazole compounds, have been explored for their broad spectrum of antimicrobial and antitumor activities. These compounds are known for their potential in developing new antitumor drugs and compounds with various biological properties (M. Iradyan, N. Iradyan, F. Arsenyan, G. M. Stepanyan, 2009; A. Kamal, Mohammed Ali Hussaini Syed, Shaheer Malik Mohammed, 2015).
Synthetic and Structural Properties
- Research on the synthetic route and structural properties of novel substituted benzothiazole and related compounds highlights their significance in medicinal chemistry. These studies contribute to the understanding of how modifications to the benzothiazole core structure can influence biological activity and therapeutic potential (R. Issac, J. Tierney, 1996).
Pharmacological Activities
- Advancements in the pharmacological activities of benzothiazole derivatives underscore their therapeutic relevance. These compounds exhibit a wide range of biological activities, including antimicrobial, analgesic, anti-inflammatory, and antitubercular effects. The structural simplicity and ease of synthesis of benzothiazole derivatives provide a valuable foundation for the development of new therapeutic agents (Sumit, Arvind Kumar, A. Mishra, 2020).
Environmental Impact and Degradation
- The occurrence and behavior of related compounds, such as parabens (which share some structural similarities with benzothiazole derivatives), in aquatic environments have been reviewed. This research sheds light on the environmental fate, degradation pathways, and potential toxicological impacts of these compounds, contributing to a broader understanding of the environmental aspects of benzothiazole derivatives and related chemical families (Camille Haman, X. Dauchy, C. Rosin, J. Munoz, 2015).
Mechanism of Action
Target of Action
The primary target of 4-chloro-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]benzamide is the Succinate Dehydrogenase (SDH) enzyme . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in energy production within cells.
Mode of Action
The compound interacts with its target, the SDH enzyme, through hydrogen bonding and pi-pi interactions . This interaction inhibits the activity of the SDH enzyme, disrupting its normal function .
Result of Action
The inhibition of the SDH enzyme by 4-chloro-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]benzamide results in significant antifungal activity against various fungi, including Valsa mali and Sclerotinia sclerotiorum . In particular, one of the compounds, referred to as 9Ip, has shown good in vitro activity against Valsa mali, with an EC50 value of 0.58 mg/L .
Future Directions
Properties
IUPAC Name |
4-chloro-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2OS/c18-13-5-3-12(4-6-13)16(22)21-17-20-10-15(23-17)9-11-1-7-14(19)8-2-11/h1-8,10H,9H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIATIVHZCVDOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.